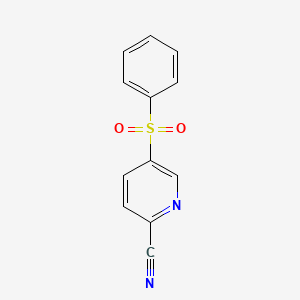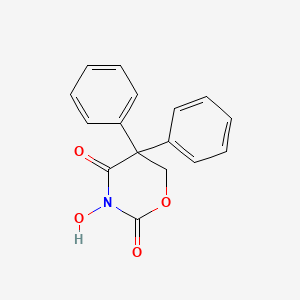
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields . Another method involves the reaction of carbon dioxide or urea with amino alcohols, followed by cycloaddition of isocyanates to oxetanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a valuable synthetic intermediate for the preparation of other heterocyclic compounds and fine chemicals . In biology and medicine, it has been studied for its potential antibacterial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione include other oxazinanones, such as 5-phenyl-1,3-oxazinane-2,4-dione and 3-methyl-5-phenyl-5-propyl-1,3-oxazinane-2,4-dione .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, such as the presence of hydroxyl and diphenyl groups.
Properties
CAS No. |
69956-54-3 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-14-16(11-21-15(19)17(14)20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI Key |
HIIADAHUBDDENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C(=O)O1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
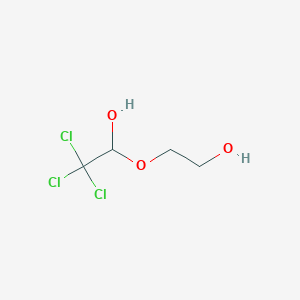
![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
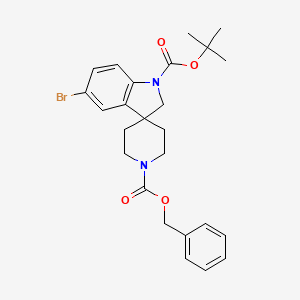
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
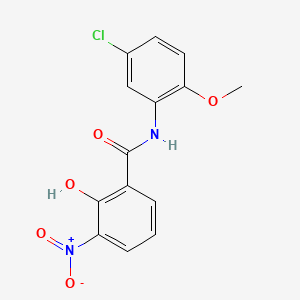
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
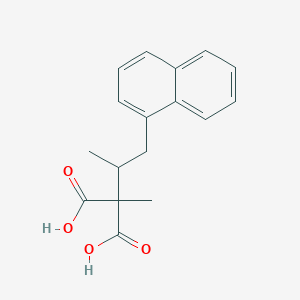
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
